Propionamide, 3-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-2-oxo-
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Overview
Description
Chemical Name: (Z)-2-(3,3-dimethyl-3,4-dihydro-(2H)-isoquinolin-1-ylidene)-1-(3-hydroxymethylphenyl)ethan-1-one
Synonyms: Notable synonyms include CAS number 394648-36-3.
Molecular Weight: 307.386 g/mol
Melting Point: Not specified
Boiling Point: Not specified
Flash Point: Not specified
Density: Not specified
Stability: Not specified
Water Solubility: Not specified
Index of Refraction: Not specified
PSA (Polar Surface Area): 49.33 Å
LogP (Octanol-Water Partition Coefficient): 3.66
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the provided search results. Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution. without explicit data, we cannot pinpoint the exact reagents and conditions.
- Major products formed from these reactions are not specified.
Scientific Research Applications
Chemistry: Investigate its role as a potential ligand or catalyst.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, potential therapeutic applications, and toxicity.
Industry: Investigate its use in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, the mechanism by which this compound exerts its effects remains undisclosed in the available information. Further research is needed to uncover its molecular targets and pathways.
Comparison with Similar Compounds
- While specific comparisons are lacking, we can highlight its uniqueness based on its chemical structure and functional groups.
- Similar compounds may include other isoquinoline derivatives or molecules with similar substituents.
Remember that additional research beyond the provided information is essential for a more comprehensive understanding of this compound
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxopropanamide |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-9-5-3-4-6-10(9)11(16-14)7-12(17)13(15)18/h3-7,16H,8H2,1-2H3,(H2,15,18)/b11-7- |
InChI Key |
RJDCTLKUGZVNAX-XFFZJAGNSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C(=O)N)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)N)N1)C |
Origin of Product |
United States |
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